

Comparative analysis of the spectroscopic data of 3-Hydroxycyclobutanecarbonitrile and its analogs

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Compound of Interest

Compound Name: 3-Hydroxycyclobutanecarbonitrile

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A Comparative Spectroscopic Analysis of 3-Hydroxycyclobutanecarbonitrile and Its Analogs

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This guide provides a detailed comparative analysis of the spectroscopic data for **3-Hydroxycyclobutanecarbonitrile** and its structural analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key spectroscopic features to aid in the identification and characterization of this important class of compounds.

Due to a lack of publicly available, experimentally-derived spectra for **3-Hydroxycyclobutanecarbonitrile**, this guide presents a comparative analysis based on the known spectroscopic data of closely related analogs and theoretical predictions. The primary analog for this comparison is Cyclobutanecarbonitrile, for which experimental data is available. Further comparisons are made with 3-Oxocyclobutanecarbonitrile to illustrate the effect of substituent changes on the cyclobutane ring.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **3-Hydroxycyclobutanecarbonitrile** and its key analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Shifts)

Compound	Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Hydroxycyclobutanecarbonitrile (cis/trans)	H1 (methine)	2.8 - 3.2	m	-
	H2, H4 (methylene)	2.2 - 2.8	m	-
	H3 (methine)	4.0 - 4.5	m	-
	OH	1.5 - 4.0	br s	-
Cyclobutanecarbonitrile	H1 (methine)	~2.9	m	-
	H2, H3, H4 (methylene)	~2.2	m	-
3-Oxocyclobutanecarbonitrile	H1 (methine)	3.2 - 3.5	m	-
	H2, H4 (methylene)	3.0 - 3.4	m	-

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Shifts)

Compound	Carbon	Chemical Shift (δ , ppm)
3-Hydroxycyclobutanecarbonitrile (cis/trans)	C1 (methine)	20 - 25
C2, C4 (methylene)	30 - 35	
C3 (methine)	60 - 70	
CN (nitrile)	120 - 125	
Cyclobutanecarbonitrile	C1 (methine)	~22
C2, C4 (methylene)	~25	
C3 (methylene)	~15	
CN (nitrile)	~122	
3-Oxocyclobutanecarbonitrile	C1 (methine)	25 - 30
C2, C4 (methylene)	45 - 50	
C=O (ketone)	205 - 215	
CN (nitrile)	118 - 122	

Table 3: Infrared (IR) Spectroscopic Data

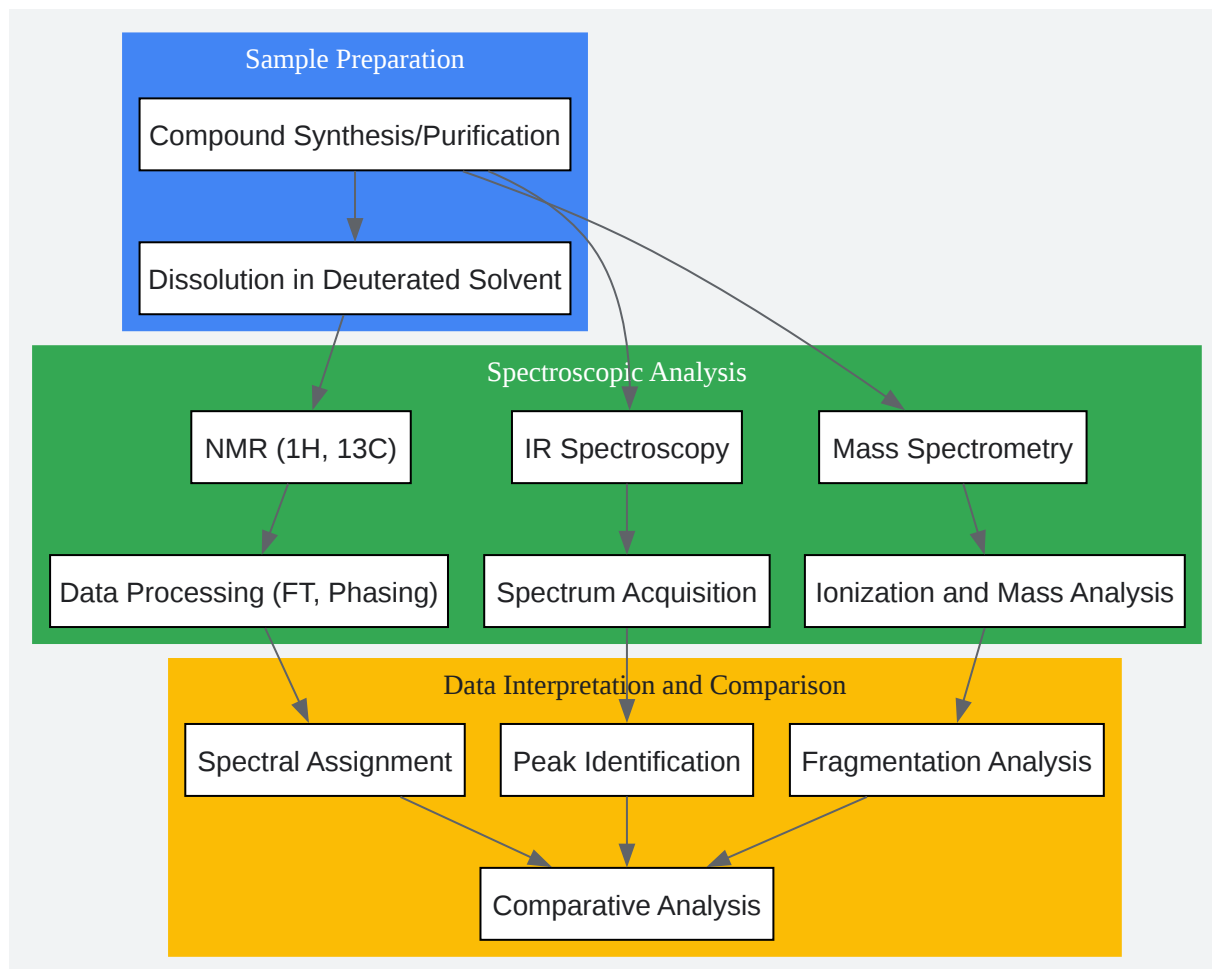
Compound	Functional Group	Wavenumber (cm-1)	Intensity
3-Hydroxycyclobutanecarbonitrile (Predicted)	O-H stretch	3200 - 3600	Strong, Broad
	C-H stretch	2850 - 3000	
	C≡N stretch	2240 - 2260	
	C-O stretch	1050 - 1150	
Cyclobutanecarbonitrile[1]	C-H stretch	2870 - 2990	Medium
	C≡N stretch	~2245	
3-Oxocyclobutanecarbonitrile (Predicted)	C-H stretch	2850 - 3000	Medium
	C≡N stretch	2240 - 2260	
	C=O stretch	1780 - 1800	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z) and Interpretation (Predicted)
3-Hydroxycyclobutanecarbonitrile	C ₅ H ₇ NO	97.12[2]	97 (M+), 80 (M-OH)+, 68 (M-HCN)+, 54
Cyclobutanecarbonitrile	C ₅ H ₇ N	81.12	81 (M+), 80 (M-H)+, 54 (M-HCN)+, 41
3-Oxocyclobutanecarbonitrile	C ₅ H ₅ NO	95.10[3]	95 (M+), 67 (M-CO)+, 68 (M-HCN)+, 40

Experimental Workflow and Data Analysis

The logical workflow for the comparative analysis of these compounds is outlined below. This process involves data acquisition, processing, and interpretation to determine the structural features of each molecule.



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Caption: Workflow for Comparative Spectroscopic Analysis.

Experimental Protocols

The data presented in this guide is based on standard spectroscopic techniques. The general protocols for each are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Sample Preparation:** 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **¹H NMR:** Standard pulse sequences are used to acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of chemical shifts.
- **¹³C NMR:** A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon atom. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FT-IR) spectrometer is used.
- **Sample Preparation:**
 - **Liquids:** A thin film of the liquid sample is placed between two KBr or NaCl plates.
 - **Solids:** The solid is finely ground with KBr powder and pressed into a thin pellet, or a nujol mull is prepared.
- **Data Acquisition:** The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

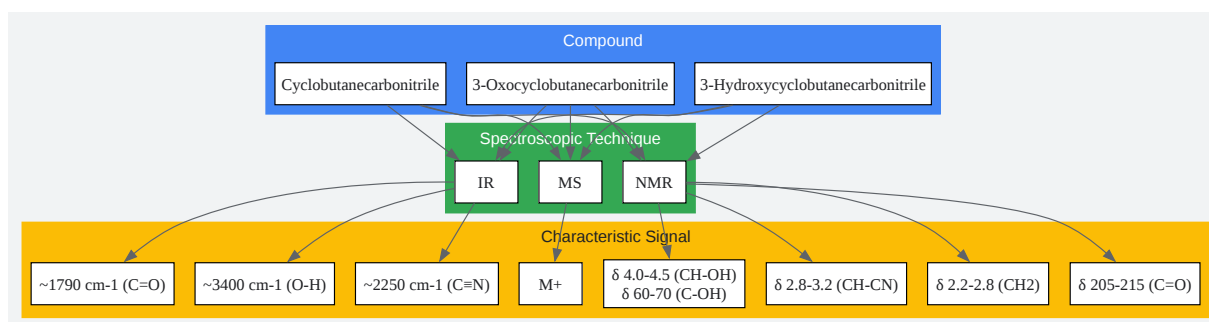
- **Instrumentation:** A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.
- **Ionization:** Electron ionization (EI) is a common method for generating fragment ions and determining the fragmentation pattern. Electrospray ionization (ESI) is a softer ionization

technique often used to determine the molecular weight.

- **Data Acquisition:** The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the functional groups of the target compounds and their expected spectroscopic signals.



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Caption: Functional Group to Spectroscopic Signal Correlation.

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